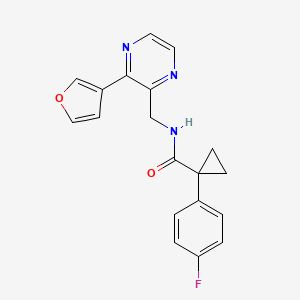
1-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
カタログ番号 B2929511
CAS番号:
2034236-92-3
分子量: 337.354
InChIキー: FGLBTILQYRMUOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide, also known as FP1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
1. Synthesis of Fluorinated Pyrazoles:
- Research indicates that fluorinated pyrazoles, which are relevant to 1-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide, are synthesized using a monofluorination process. This process involves β-methylthio-β-enaminoketones and is significant in medicinal chemistry for developing building blocks with potential therapeutic applications (Surmont et al., 2011).
2. Synthesis and Characterization of Pyrazole Derivatives:
- The study presents the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound structurally related to the chemical . This research is vital in the field of synthetic cannabinoids (McLaughlin et al., 2016).
3. Antimicrobial Activity of Pyrazole-based Schiff Bases:
- A study on heteroaryl pyrazole derivatives synthesized Schiff bases with chitosan showing antimicrobial activity. This demonstrates the potential of similar compounds, like the one , in developing antimicrobial agents (Hamed et al., 2020).
4. Radiolabeling and Biological Properties:
- Fluorinated derivatives of WAY 100635, which is structurally related to the compound , were synthesized and radiolabeled with fluorine-18. Their biological properties were evaluated, indicating the relevance of such compounds in medical imaging and diagnostics (Lang et al., 1999).
5. Synthesis of Fluorocyclopropyl Quinolones:
- Research on the synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, which share a structural component with the compound , shows their potential as potent agents against Gram-positive and Gram-negative bacteria. This highlights the possible application of similar compounds in antibacterial drug development (Atarashi et al., 1993).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-3-1-14(2-4-15)19(6-7-19)18(24)23-11-16-17(22-9-8-21-16)13-5-10-25-12-13/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBTILQYRMUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-2-fluoro-3-methoxyphenol
1782384-98-8

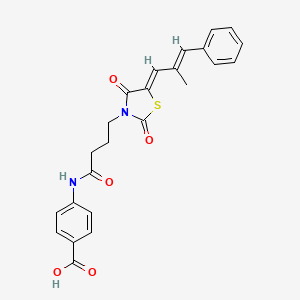

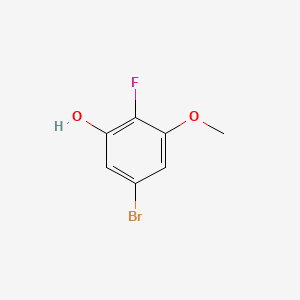
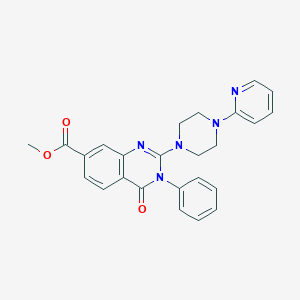
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)
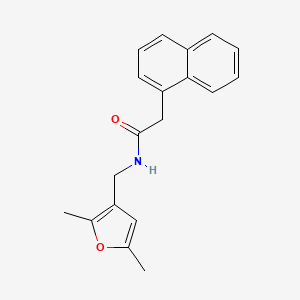
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)



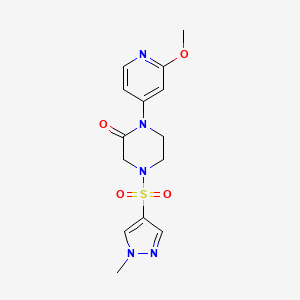
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)